2,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Scientific Research Applications
Coordination Chemistry and Sensing Applications
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine derivatives have been explored in coordination chemistry and as ligands for constructing complex structures. For example, derivatives similar to this compound, such as 2,6-di(pyrazol-1-yl)pyridine and related compounds, have been utilized as versatile terpyridine analogues. These compounds have been instrumental in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Electrochemical and Electrochromic Properties
Derivatives of this compound have shown significant electrochemical and electrochromic properties. A study on 3-pyridinyl and 1,10-phenanthroline bearing poly(2,5-di(2-thienyl)-1H-pyrrole) derivatives has highlighted their potential in developing electrically conductive and electrochromic materials. These materials exhibit fast optical switching times, making them suitable for various electronic and optoelectronic applications (Hwang et al., 2010).
Fluorescent Chemosensors
This compound derivatives have been employed as fluorescent chemosensors for metal ions, demonstrating high selectivity and sensitivity. For instance, pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been synthesized for detecting Fe3+/Fe2+ ions with high selectivity in living cells, showcasing their applicability in biological and environmental monitoring (Maity et al., 2018).
Organic Electronic Devices
The improved synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been documented, revealing their promising dye properties for organic electronic devices. These compounds, synthesized through a catalyzed multicomponent reaction, exhibit versatile optoelectronic properties suitable for application in organic electronics, indicating the broad applicability of this compound derivatives in material science (Martins et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s known that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Furthermore, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrimidine derivatives, a class of compounds to which 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine belongs, have been reported to exhibit various biological properties such as antibacterial, anti-diabetic, antiviral, anti-inflammatory, anti-hypertensive, and anticancer activities .
Molecular Mechanism
It is hypothesized that it may interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Properties
IUPAC Name |
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-2-1-4-5(11-6)3-7(9)10-4/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAMXHJEHUNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646639 | |
Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-87-9 | |
Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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